![molecular formula C20H15ClN2OS B2467796 3-(3-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1206989-27-6](/img/structure/B2467796.png)
3-(3-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a derivative of thieno[3,2-d]pyrimidine . It has been synthesized and evaluated as a potential antitumor agent .
Synthesis Analysis
The compound was synthesized via structural modifications of tazemetostat . The synthesis involved the creation of substituted thieno[3,2-d]pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of this compound is based on the thieno[3,2-d]pyrimidine scaffold . The structure–activity relationship (SAR) studies indicate that piperidine-2,6-dione was more suitable for a P1 moiety and benzyl-linked morpholine for a P5 moiety .Wissenschaftliche Forschungsanwendungen
- Researchers have synthesized novel thieno[3,2-d]pyrimidine derivatives based on structural modifications of tazemetostat. These compounds act as EZH2 inhibitors and show promising antitumor activity against several cancer cell lines, including SU-DHL-6, WSU-DLCL-2, K562, H358, and H1703. Notably, compound 12e demonstrated remarkable antitumor effects with low toxicity against normal cells .
- Thieno[3,2-d]pyrimidin-4-amines have been investigated for their inhibitory effects on Cyt-bd , a crucial enzyme in mycobacteria. Initial structure-activity relationship (SAR) studies involving 13 compounds revealed their potential as antimycobacterial agents against Mycobacterium bovis BCG, Mycobacterium tuberculosis H37Rv, and a clinical isolate (N0145) .
- Some thieno[2,3-d]pyrimidin-4(3H)-ones exhibit significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177). These compounds were designed and synthesized as part of efforts to combat tuberculosis .
Antitumor Activity
Antimycobacterial Properties
Antimycobacterial Activity Against M. tuberculosis H37Ra
Wirkmechanismus
Target of Action
The compound, 3-[(3-chlorophenyl)methyl]-7-(3-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one, has been reported to have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It has also been synthesized as a potential inhibitor of EZH2 , a histone-lysine N-methyltransferase enzyme .
Mode of Action
For instance, as an EZH2 inhibitor, it may prevent the methylation of histone proteins, which can affect gene expression .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. In the case of Mycobacterium tuberculosis, it may interfere with the bacteria’s energy metabolism . As an EZH2 inhibitor, it could impact the epigenetic regulation of gene expression .
Result of Action
The compound’s antimycobacterial activity suggests that it could be effective in treating tuberculosis . As an EZH2 inhibitor, it has shown antiproliferative activity against various cancer cell lines .
Zukünftige Richtungen
The compound has shown promising results as an antitumor agent, suggesting it could be an attractive chemical tool for further optimization and evaluation of new EZH2 inhibitors . Future research could focus on further understanding its mechanism of action and optimizing its synthesis for potential therapeutic applications.
Eigenschaften
IUPAC Name |
3-[(3-chlorophenyl)methyl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2OS/c1-13-4-2-6-15(8-13)17-11-25-19-18(17)22-12-23(20(19)24)10-14-5-3-7-16(21)9-14/h2-9,11-12H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUVZWJQERJBCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.